molecular formula C18H14BNO2 B591801 (9-Phenyl-9H-carbazol-2-yl)boronic acid CAS No. 1001911-63-2

(9-Phenyl-9H-carbazol-2-yl)boronic acid

Cat. No.: B591801
CAS No.: 1001911-63-2
M. Wt: 287.125
InChI Key: XSAOVBUSKVZIBE-UHFFFAOYSA-N
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Description

“(9-Phenyl-9H-carbazol-2-yl)boronic acid” is a chemical compound with the molecular formula C18H14BNO2 . It is used as an intermediate in organic synthesis, mainly in laboratory research and development, and in the process of chemical and pharmaceutical synthesis .


Synthesis Analysis

The synthesis of “this compound” involves the use of anhydrous Ether, n-BuLi (2.5M in hexane), and Triisopropyl borate . The reaction is carried out at a temperature of -78°C .


Molecular Structure Analysis

The molecular structure of “this compound” includes benzene rings, a boronic acid group, and carbazole rings . The InChIKey of the compound is XSAOVBUSKVZIBE-UHFFFAOYSA-N .


Chemical Reactions Analysis

“this compound” can participate in various coupling reactions such as the Suzuki reaction . The boronic acid group in the structure plays a crucial role in these reactions .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 287.1 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 287.1117589 g/mol .

Scientific Research Applications

Organic Room-Temperature Phosphorescent and Mechanoluminescent Materials

(9-Phenyl-9H-carbazol-2-yl)boronic acid, as a type of aryl boronic acid, has been explored for its application in creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. The process of cyclic-esterification with specific dihydric alcohols transforms non-RTP and ML active variants into long-lived RTP emitters and bright ML dyes. This transformation significantly alters the molecular packing structures and intermolecular interactions, thus affecting the optical properties of the materials (Zhang et al., 2018).

Spectroscopic Analysis and Quantum Chemical Calculations

Spectroscopic studies, such as FT-IR, Raman, UV–vis, and NMR, along with quantum chemical calculations, have been conducted on derivatives like 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester (9-CPBAPE). These studies help in understanding the structural and electronic properties, including molecular orbital analysis and molecular electrostatic potential, providing a deeper insight into the material's behavior at the atomic level (Şaş et al., 2016).

Ruthenium-Catalyzed C–H Bond Arylation

The compound has been involved in ruthenium-catalyzed C–H bond arylation processes. Such methodologies demonstrate excellent site-selectivity and functional group tolerance, offering moderate to good yields. This highlights its potential in facilitating complex chemical reactions and synthesizing various organic compounds (Reddy et al., 2016).

Synthesis of Semiconducting Materials

This compound has been used in the synthesis of novel carbazole derivatives. These derivatives are characterized by their spectroscopic and thermal properties and investigated for their potential in semiconductor device applications, hinting at its role in the development of advanced materials for electronic devices (Gorgun & Caglar, 2018).

Structural Analysis of Acidity and Reactivity

The compound has been studied for its ability to bind with carbohydrates in water, making it valuable for medical diagnostics and biochemistry studies. The acidity and reactivity of phenyl boronic acid-diol condensations have been analyzed using 11B NMR spectroscopy, providing essential insights into its chemical behavior and potential applications in sensing and diagnostics (Valenzuela et al., 2022).

Safety and Hazards

“(9-Phenyl-9H-carbazol-2-yl)boronic acid” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions of “(9-Phenyl-9H-carbazol-2-yl)boronic acid” could involve its use in the synthesis of more complex organic compounds. Given its role as an intermediate in organic synthesis, it could be used in the development of new pharmaceuticals and other chemical products .

Mechanism of Action

Target of Action

The primary target of (9-Phenyl-9H-carbazol-2-yl)boronic acid is the molecular structure of organic optoelectronic materials and liquid crystal molecules . The compound acts as an electron donor due to its boronic acid group, which is crucial in the synthesis of these materials .

Mode of Action

This compound interacts with its targets through a process known as Suzuki coupling . This reaction involves the boronic acid group of the compound, which allows it to bind to the molecular framework of the target molecules . The introduction of this compound can alter the conjugated structure of the target molecules, thereby modulating their luminescent properties .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of organic optoelectronic materials and liquid crystal molecules . By participating in the Suzuki coupling reaction, it influences the formation of C-C and C-X bonds in these pathways . The downstream effects include the alteration of the conjugated structure of the target molecules, which can lead to changes in their luminescent properties .

Result of Action

The primary result of the action of this compound is the modulation of the luminescent properties of organic optoelectronic materials and liquid crystal molecules . By altering the conjugated structure of these molecules, the compound can effectively tune their light-emitting characteristics .

Action Environment

The action of this compound is influenced by environmental factors. It should be stored under an inert gas (nitrogen or argon) at 2-8°C . These conditions can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (9-Phenyl-9H-carbazol-2-yl)boronic acid are not well-documented in the literature. It is known that boronic acids can interact with various biomolecules, particularly enzymes and proteins that have diol-containing side chains. The boronic acid moiety can form reversible covalent bonds with these diols, allowing it to modulate the activity of these biomolecules .

Molecular Mechanism

It is known that boronic acids can interact with biomolecules through the formation of boronate esters, which can influence the activity of these molecules

Properties

IUPAC Name

(9-phenylcarbazol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BNO2/c21-19(22)13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAOVBUSKVZIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736782
Record name (9-Phenyl-9H-carbazol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001911-63-2
Record name (9-Phenyl-9H-carbazol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9-Phenyl-9H-carbazol-2-yl)boronic acid
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